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Introduction
YM-58483, also known as BTP2, is a potent and selective inhibitor of the Calcium Release-

Activated Calcium (CRAC) channels.[1] These channels are crucial for store-operated calcium

entry (SOCE) in non-excitable cells, a fundamental process that governs a multitude of cellular

functions, particularly in the immune system.[2] This technical guide provides a comprehensive

overview of YM-58483, including its mechanism of action, chemical and physical properties,

and detailed experimental protocols for its application in research.

Core Mechanism of Action
YM-58483 selectively blocks CRAC channels, which are composed of Orai1 proteins in the

plasma membrane and are activated by the stromal interaction molecule 1 (STIM1), a calcium

sensor in the endoplasmic reticulum. Depletion of calcium stores in the endoplasmic reticulum

triggers STIM1 to interact with and open the Orai1 channels, leading to a sustained influx of

calcium into the cell. YM-58483 effectively inhibits this thapsigargin-induced sustained Ca2+

influx.[1][3] This blockade of SOCE is the primary mechanism through which YM-58483 exerts

its diverse biological effects.
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A summary of the key physicochemical properties and in vitro inhibitory concentrations (IC50)

of YM-58483 is presented below.

Property Value Reference(s)

Chemical Name

N-[4-[3,5-

bis(trifluoromethyl)pyrazol-1-

yl]phenyl]-4-methylthiadiazole-

5-carboxamide

[1]

Alternative Names BTP2

CAS Number 223499-30-7 [1]

Molecular Formula C₁₅H₉F₆N₅OS [1]

Molecular Weight 421.32 g/mol

Solubility
Soluble in DMSO and ethanol

to 100 mM

Purity ≥99% (HPLC)
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In Vitro Activity IC₅₀ (nM) Cell Type/Condition Reference(s)

Thapsigargin-induced

Ca²⁺ influx
100 Jurkat T cells [1][3]

T-cell proliferation

(MLR)
12.7

One-way mixed

lymphocyte reaction
[1][4]

IL-2 Production ~100 Jurkat cells [3]

IL-4 Production ~100

Conalbumin-

stimulated murine Th2

T cell clone

(D10.G4.1)

[5]

IL-5 Production ~100

Conalbumin-

stimulated murine Th2

T cell clone

(D10.G4.1)

[5]

IL-5 Production 125

Phytohemagglutinin-

stimulated human

peripheral blood cells

[6]

IL-13 Production 148

Phytohemagglutinin-

stimulated human

peripheral blood cells

[6]

Histamine Release 460

DNP antigen-induced

IgE-primed RBL-2H3

cells

[6]

Leukotriene

Production
310

DNP antigen-induced

IgE-primed RBL-2H3

cells

[6]

In Vivo Efficacy
YM-58483 has demonstrated significant immunomodulatory and anti-inflammatory effects in

various animal models.
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In Vivo Activity
ED₅₀ / Effective
Dose

Animal Model Reference(s)

Delayed-Type

Hypersensitivity
1.1 mg/kg (ED₅₀) Mouse model [3]

Graft-versus-Host

Disease
1-30 mg/kg (p.o.) Mouse model [4]

Airway Eosinophilia 3-30 mg/kg (p.o.)
Actively sensitized

Brown Norway rats
[5]

Late Phase Asthmatic

Response
3-30 mg/kg (p.o.)

Actively sensitized

guinea pigs
[5]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by YM-58483 and a typical

experimental workflow for its evaluation.
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Caption: CRAC Signaling Pathway and the inhibitory action of YM-58483.
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Caption: General experimental workflow for evaluating YM-58483.

Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE)
using Fura-2
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This protocol is adapted from standard methods for measuring intracellular calcium

concentration ([Ca²⁺]i) changes in response to store depletion.[1][2]

1. Cell Preparation:

Culture cells (e.g., Jurkat T cells, HEK293 cells) to an appropriate confluency on glass

coverslips.

Wash the cells with a calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺).

2. Fura-2 Loading:

Incubate the cells with 2-5 µM Fura-2 AM in the calcium-free buffer for 30-60 minutes at

37°C.

Wash the cells twice with the calcium-free buffer to remove extracellular Fura-2 AM.

3. Calcium Measurement:

Mount the coverslip onto a perfusion chamber of a fluorescence microscope equipped for

ratiometric imaging.

Perfuse the cells with the calcium-free buffer to establish a baseline fluorescence ratio

(340/380 nm excitation, ~510 nm emission).

To deplete intracellular calcium stores, add a SERCA inhibitor such as 1 µM thapsigargin to

the perfusion buffer.

Once the [Ca²⁺]i has returned to near baseline (indicating store depletion), reintroduce a

calcium-containing buffer (e.g., 2 mM Ca²⁺). This will induce SOCE.

To test the effect of YM-58483, pre-incubate the cells with the desired concentration of the

inhibitor (e.g., 100 nM) for a specified time before and during the reintroduction of the

calcium-containing buffer.

4. Data Analysis:
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The ratio of fluorescence intensities at 340 nm and 380 nm is used to calculate the

intracellular calcium concentration.

The peak increase in [Ca²⁺]i following the reintroduction of calcium represents the magnitude

of SOCE.

Compare the SOCE in control cells versus cells treated with YM-58483 to determine the

inhibitory effect.

T-Cell Proliferation Assay
This protocol outlines a common method for assessing T-cell proliferation using a dye dilution

assay.

1. Cell Preparation and Staining:

Isolate primary T cells or use a T-cell line (e.g., Jurkat).

Resuspend the cells in a suitable buffer (e.g., PBS) and incubate with a fluorescent dye that

covalently binds to intracellular proteins, such as Carboxyfluorescein succinimidyl ester

(CFSE), at a concentration of 1-5 µM for 10-15 minutes at 37°C.

Quench the staining reaction by adding complete culture medium.

Wash the cells to remove excess dye.

2. Cell Culture and Stimulation:

Plate the CFSE-stained cells in a 96-well plate.

Pre-incubate the cells with various concentrations of YM-58483 for 30-60 minutes.

Stimulate the T cells to proliferate using an appropriate stimulus, such as anti-CD3/CD28

antibodies, phytohemagglutinin (PHA), or in a mixed lymphocyte reaction (MLR).

3. Flow Cytometry Analysis:

After a suitable incubation period (typically 3-5 days), harvest the cells.
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Analyze the CFSE fluorescence of the cells using a flow cytometer.

As cells divide, the CFSE fluorescence intensity is halved with each cell division.

The percentage of proliferated cells and the number of cell divisions can be quantified by

analyzing the CFSE histograms.

Cytokine Production Assay
This protocol describes the measurement of cytokine secretion from stimulated T cells.[7][8]

1. Cell Culture and Stimulation:

Culture primary T cells or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.

Pre-treat the cells with different concentrations of YM-58483 for 30-60 minutes.

Stimulate the cells with a T-cell activator (e.g., PHA, anti-CD3/CD28 antibodies).

2. Supernatant Collection:

After an appropriate incubation time (e.g., 24-72 hours), centrifuge the plate to pellet the

cells.

Carefully collect the cell culture supernatant.

3. Cytokine Measurement:

Measure the concentration of specific cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) in the

supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the

manufacturer's instructions.

Alternatively, intracellular cytokine staining followed by flow cytometry can be used to

determine the percentage of cytokine-producing cells.

NFAT Reporter Assay in Jurkat Cells
This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT), a key

transcription factor downstream of calcium signaling.[9][10]
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1. Cell Line:

Use a Jurkat T-cell line stably transfected with a reporter construct containing an NFAT-

responsive promoter driving the expression of a reporter gene (e.g., luciferase or green

fluorescent protein).

2. Cell Treatment and Stimulation:

Plate the Jurkat-NFAT reporter cells in a 96-well plate.

Pre-incubate the cells with varying concentrations of YM-58483.

Stimulate the cells to activate the NFAT pathway, for example, with a combination of a

calcium ionophore (e.g., ionomycin) and a phorbol ester (e.g., PMA), or with anti-CD3

antibodies.

3. Reporter Gene Measurement:

After an appropriate incubation period (e.g., 6-24 hours), measure the expression of the

reporter gene.

For a luciferase reporter, lyse the cells and measure the luminescence using a luminometer

after adding the luciferase substrate.

For a fluorescent protein reporter, measure the fluorescence intensity using a flow cytometer

or a fluorescence plate reader.

4. Data Analysis:

Normalize the reporter gene activity to a control (e.g., unstimulated cells).

Determine the inhibitory effect of YM-58483 on NFAT activation by comparing the reporter

activity in treated versus untreated stimulated cells.

In Vivo Delayed-Type Hypersensitivity (DTH) Model
This protocol is a standard method to assess cell-mediated immunity in vivo.[11][12]
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1. Sensitization Phase:

Sensitize mice (e.g., BALB/c) by subcutaneous or intradermal injection of an antigen (e.g.,

methylated bovine serum albumin (mBSA) or keyhole limpet hemocyanin (KLH)) emulsified

in Complete Freund's Adjuvant (CFA).

2. Treatment:

Administer YM-58483 or a vehicle control to the mice via an appropriate route (e.g., oral

gavage) at the desired doses and schedule. Treatment can be prophylactic (starting at the

time of sensitization) or therapeutic (starting before the challenge).

3. Elicitation (Challenge) Phase:

Approximately 5-7 days after sensitization, challenge the mice by injecting the same antigen

(without adjuvant) into one hind footpad or ear.

Inject the contralateral footpad or ear with saline or PBS as a control.

4. Measurement of DTH Response:

Measure the thickness of the footpad or ear at various time points after the challenge (e.g.,

24, 48, and 72 hours) using a caliper.

The DTH response is quantified as the difference in swelling between the antigen-challenged

and the control-injected site.

5. Data Analysis:

Compare the DTH response in the YM-58483-treated group with the vehicle-treated group to

determine the in vivo efficacy of the compound.

Conclusion
YM-58483 is a valuable pharmacological tool for investigating the role of CRAC channels and

SOCE in a wide range of biological processes. Its high selectivity and potency make it an

excellent candidate for both in vitro and in vivo studies aimed at understanding the

physiological and pathological implications of calcium signaling in immunity, inflammation, and
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other cellular functions. The detailed protocols provided in this guide offer a starting point for

researchers to effectively utilize YM-58483 in their experimental designs. As with any

pharmacological agent, it is crucial to carefully consider appropriate controls and dose-

response studies to ensure the validity and reproducibility of the experimental findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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